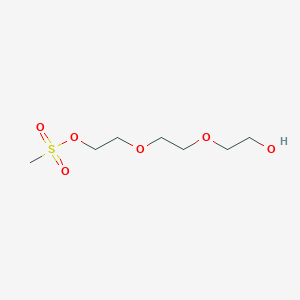
Hydroxy-PEG3-Ms
概要
説明
Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . It is used in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .Molecular Structure Analysis
The chemical formula of this compound is C7H16O6S . It has an exact mass of 228.07 and a molecular weight of 228.26 .Chemical Reactions Analysis
This compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.26 . It appears as a liquid and its color ranges from colorless to light yellow . It should be stored at 4°C, protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month (protected from light) .科学的研究の応用
Hydrogel Microspheres for Cell Microencapsulation
Hydroxy-PEG derivatives have been employed in the creation of hybrid hydrogels for cell microencapsulation, aiming to enhance the performance of alginate-based hydrogels in terms of in vivo durability and physical properties. These advancements are crucial for extending the therapeutic potential of cell transplantation. The modification of sodium alginate with heterobifunctional PEG derivatives has shown promising results in improving the mechanical properties and environmental stability of the hydrogels, suggesting potential applications in cell transplantation therapies (Passemard et al., 2017).
Nanocomposite Hydrogels for Tissue Engineering
In tissue engineering, hydroxy-PEG derivatives have been integrated into nanocomposite hydrogels to address the limitations of PEG-based hydrogels, such as their poor mechanical properties and bioinert nature. By incorporating hydroxyl-functionalized mesoporous silica nanoparticles (MSNs-OH) into PEGDA (polyethylene glycol diacrylate) hydrogels, researchers have developed materials that significantly enhance mechanical properties and cellular affinity, offering a promising scaffold for tissue regeneration (Yang et al., 2012).
Improved Biodistribution of PEG Particles
Research on engineering PEG hydrogel particles has provided insights into how modifications of PEG molecular weight and particle size can influence cell association and biodistribution, which is essential for the development of more effective biomedical applications. This work highlights the potential of PEG particles in achieving extended circulation times and reduced phagocytic blood cell association, pointing to their suitability as carriers in drug delivery systems (Cui et al., 2015).
Antimicrobial Applications
Studies have explored the synergistic antimicrobial effects of poly(3-hydroxybutyrate) oligomer and PEG, demonstrating that PEG can enhance the antimicrobial efficacy of PHB oligomer through dissolution/dispersion, which improves the hydrophilicity of PHB oligomer. This finding opens up new avenues for the use of hydroxy-PEG derivatives in antimicrobial coatings and treatments (Zhang et al., 2020).
Structural Mass Spectrometry of Proteins
Hydroxy radical-based footprinting mass spectrometry (MS) is an innovative application area for hydroxy-PEG derivatives, serving as a powerful tool for mapping protein interfaces, evaluating protein structure, and identifying ligand-dependent conformational changes. This technology leverages the unique properties of hydroxy-PEG derivatives for detailed analysis of protein structures, contributing significantly to pharmaceutical drug development and basic research (Wang & Chance, 2011).
作用機序
Target of Action
Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . The primary targets of this compound are the proteins to which it is linked in the formation of PROTAC molecules . These targets can vary depending on the specific PROTAC molecule being synthesized.
Mode of Action
this compound operates by connecting two essential ligands, forming PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This configuration allows this compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, this compound enables the selective degradation of the target protein .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely dependent on the specific PROTAC molecule in which it is incorporated. As a PEG-based linker, this compound can confer greater water solubility to the PROTAC , potentially enhancing its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By enabling the formation of PROTAC molecules, this compound allows for the targeted manipulation of protein levels within cells. This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation may be affected by the intracellular environment, including the presence of other proteins, the cell’s metabolic state, and the activity of the ubiquitin-proteasome system
Safety and Hazards
将来の方向性
Hydroxy-PEG3-Ms, as a PEG-based PROTAC linker, has been used in the synthesis of PROTACs . The future directions of this compound could involve its use in the development of new PROTAC molecules .
Relevant Papers There are several papers that discuss the use of this compound in the synthesis of PROTACs . For example, a paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of this compound in the synthesis of PROTACs .
生化学分析
Biochemical Properties
Hydroxy-PEG3-Ms is a polyethylene glycol-based linker that is used in the synthesis of PROTACs. In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with E3 ubiquitin ligases, which are enzymes that catalyze the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. This compound also interacts with the target proteins that are to be degraded. The nature of these interactions involves the formation of a ternary complex, where this compound acts as a bridge between the E3 ubiquitin ligase and the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, this compound can influence cell function in several ways. It can impact cell signaling pathways by degrading key signaling proteins, thereby modulating the signaling cascade. This compound can also affect gene expression by targeting transcription factors or other regulatory proteins for degradation. Additionally, this compound can influence cellular metabolism by degrading enzymes involved in metabolic pathways, thereby altering metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. This compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase and the target protein. This complex formation brings the E3 ligase in close proximity to the target protein, allowing the transfer of ubiquitin molecules to the target protein. The ubiquitinated target protein is then recognized and degraded by the proteasome. This compound also contributes to the stability and solubility of the PROTAC molecule, enhancing its efficacy in degrading target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor in its effectiveness. It has been observed that this compound is stable under various conditions, but its degradation can occur over extended periods. Long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound can maintain its activity for several weeks, while in vivo studies have demonstrated its ability to degrade target proteins over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively degrade target proteins without causing significant toxicity. At higher dosages, toxic or adverse effects can be observed. These effects include off-target protein degradation, which can lead to unintended cellular consequences. Threshold effects have also been observed, where a minimum dosage is required to achieve effective protein degradation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as E3 ubiquitin ligases and other cofactors involved in the ubiquitination process. The degradation of target proteins by this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the degradation of metabolic enzymes can alter the flow of metabolites through various pathways, impacting overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with other biomolecules. The distribution of this compound within tissues can also be influenced by its hydrophilic nature, allowing it to diffuse through aqueous environments .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, endoplasmic reticulum, or other organelles where it can interact with its target proteins and E3 ubiquitin ligases. The localization of this compound can also affect its stability and efficacy in degrading target proteins .
特性
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDKDBTYOBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



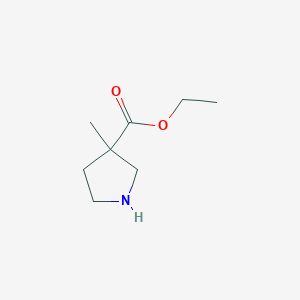
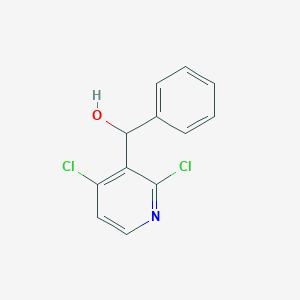
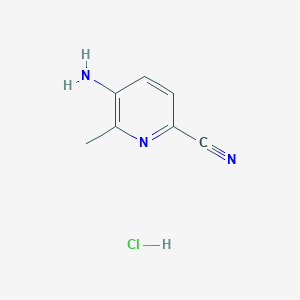
![6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B3180192.png)
![(3'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3180204.png)

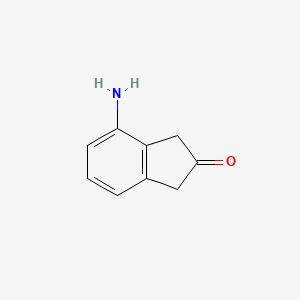
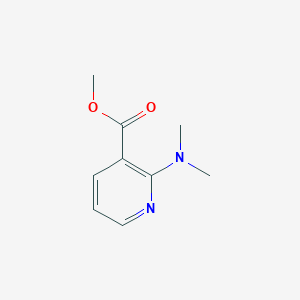
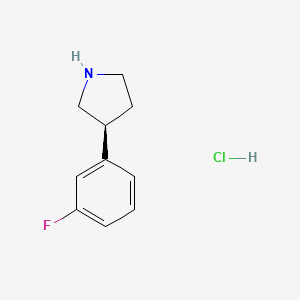
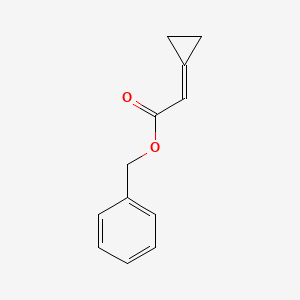

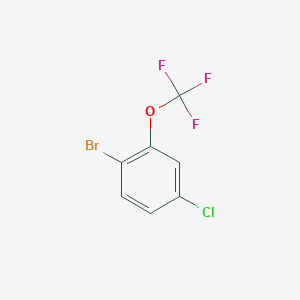
![Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180277.png)
